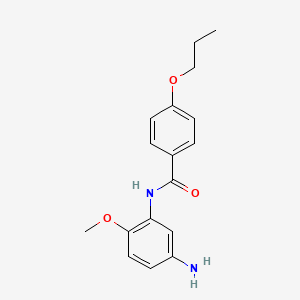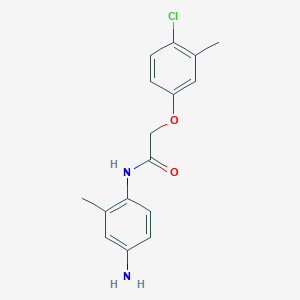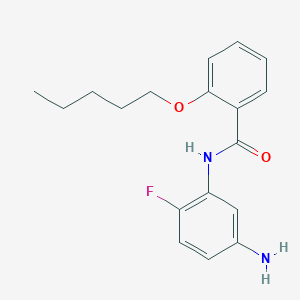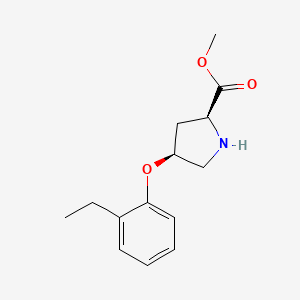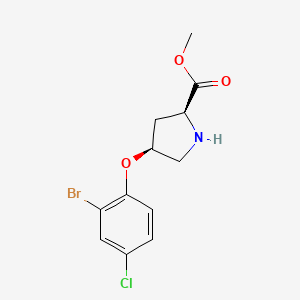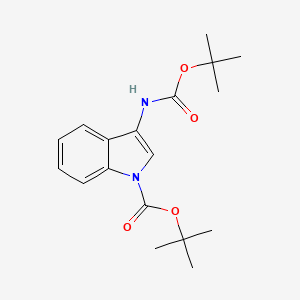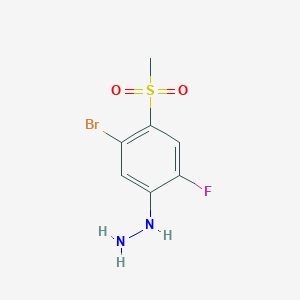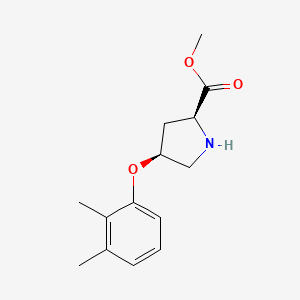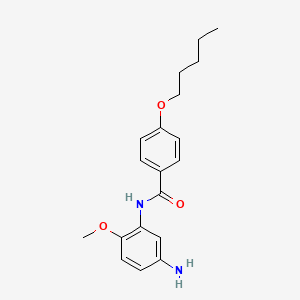
N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide
説明
N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide, otherwise known as NAM-IPB, is a synthetic compound belonging to the benzamide class of molecules. It is a relatively new compound and has recently gained attention in the scientific community due to its potential applications in research and development. NAM-IPB is a unique molecule, as it is composed of an amino group, a methoxy group, and an isopentyloxy group, all attached to a benzamide core. This combination of functional groups provides the molecule with a wide range of properties, making it an attractive choice for a variety of applications.
科学的研究の応用
Gastrokinetic Activity
A study by Kato et al. (1992) explored benzamide derivatives for gastrokinetic activity, focusing on their effects on gastric emptying. They found that certain benzamide derivatives, which included variations like isopropyl and isoamyl groups, demonstrated potent in vivo gastric emptying activity. This indicates a potential application of N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide in gastrokinetic therapy (Kato et al., 1992).
Neuroleptic Activity
Research by Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, noting their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This study's findings suggest the utility of benzamide compounds in treating neuropsychiatric conditions (Iwanami et al., 1981).
Affinity for 5-HT4 Receptors
Yanagi et al. (1999) reported on the synthesis of benzamide derivatives and their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. The study implies the relevance of these compounds in therapies targeting 5-HT4 receptors, potentially in gastrointestinal or psychiatric disorders (Yanagi et al., 1999).
Melanoma Imaging and Therapy
Eisenhut et al. (2000) studied radioiodinated benzamides for melanoma imaging. The high uptake and slow clearance of certain compounds suggest their potential application in melanoma diagnosis and possibly treatment (Eisenhut et al., 2000).
Crystalline Forms and Stability
Yanagi et al. (2000) also focused on the preparation and characterization of crystalline forms of benzamides. Understanding these forms is crucial for pharmaceutical formulation and stability (Yanagi et al., 2000).
Antimicrobial Activity
A study by Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and evaluated them for antimicrobial activities. This suggests the potential use of benzamide derivatives as antimicrobial agents (Ertan et al., 2007).
Antioxidant Properties
Demir et al. (2015) analyzed the structure and antioxidant properties of a benzamide compound. Their findings indicate the potential for these compounds in oxidative stress-related therapies (Demir et al., 2015).
Anticonvulsant Activity
Lambert et al. (1995) synthesized benzamide analogues and evaluated their anticonvulsant activity. This study highlights the potential of benzamides in the treatment of epilepsy or seizure disorders (Lambert et al., 1995).
特性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)10-11-24-17-7-5-4-6-15(17)19(22)21-16-12-14(20)8-9-18(16)23-3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKBAPLDOYFKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




